N,N,N-Tributyl-N-phenacylammonium butyltriphenylborate
Description
N,N,N-Tributyl-N-phenacylammonium butyltriphenylborate is a quaternary ammonium salt comprising a tributylphenacylammonium cation and a butyltriphenylborate anion. This compound is notable for its role in photoinitiating systems, where the borate anion generates butyl radicals under irradiation, while the phenacyl group on the ammonium cation may contribute to light absorption and radical formation . Its applications span photopolymerization, 3D printing, and holographic materials, leveraging its dual capacity to produce initiating radicals .
Properties
Molecular Formula |
C42H58BNO |
|---|---|
Molecular Weight |
603.7 g/mol |
IUPAC Name |
butyl(triphenyl)boranuide;tributyl(phenacyl)azanium |
InChI |
InChI=1S/C22H24B.C20H34NO/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;1-4-7-15-21(16-8-5-2,17-9-6-3)18-20(22)19-13-11-10-12-14-19/h4-18H,2-3,19H2,1H3;10-14H,4-9,15-18H2,1-3H3/q-1;+1 |
InChI Key |
HTJYWRWWDVGMQM-UHFFFAOYSA-N |
Canonical SMILES |
[B-](CCCC)(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.CCCC[N+](CCCC)(CCCC)CC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Quaternary Ammonium Cation: N,N,N-Tributyl-N-phenacylammonium
The cationic part, N,N,N-tributyl-N-phenacylammonium , is typically prepared via quaternization of a tertiary amine with a phenacyl halide:
- Starting materials : Tributylamine (N,N,N-tributylamine) and phenacyl halide (e.g., phenacyl bromide or chloride).
- Reaction : The nucleophilic tertiary amine attacks the electrophilic carbonyl carbon of the phenacyl halide, leading to quaternization and formation of the ammonium salt.
- Conditions : This reaction is generally conducted in an aprotic solvent such as acetonitrile or acetone, at ambient or slightly elevated temperatures.
- Purification : The quaternary ammonium salt is isolated by filtration or crystallization.
This step forms the N,N,N-tributyl-N-phenacylammonium halide intermediate, which is then subjected to ion exchange to introduce the borate anion.
Preparation of Butyltriphenylborate Anion
The anionic counterpart, butyltriphenylborate , is prepared by esterification of boric acid derivatives or borate esters with butyl groups and triphenyl groups:
A relevant method for preparing tributyl borate (a related borate ester) involves the reaction of boric acid with n-butanol under reflux with continuous removal of water to drive the esterification to completion, achieving purity above 99% by vacuum distillation.
For triphenylborate derivatives, triphenylborane or triphenylborate salts react with alkyl groups such as butyl via nucleophilic substitution or transesterification to form butyltriphenylborate.
Formation of N,N,N-Tributyl-N-phenacylammonium Butyltriphenylborate
The final compound is formed by combining the quaternary ammonium salt with the butyltriphenylborate anion via metathesis (ion exchange):
- Method : The ammonium halide salt is reacted with a sodium or potassium salt of butyltriphenylborate in a polar solvent (e.g., acetonitrile or methanol).
- Process : The halide anion is replaced by the butyltriphenylborate anion, precipitating the desired quaternary ammonium borate salt.
- Purification : The product is purified by recrystallization or washing to remove residual salts.
Detailed Preparation Procedure (Hypothetical Example)
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| 1. Quaternization | Tributylamine + Phenacyl bromide | Stir in acetonitrile, 25-40°C, 12 h | N,N,N-Tributyl-N-phenacylammonium bromide |
| 2. Preparation of Butyltriphenylborate | Triphenylborane + n-butanol | Reflux with water removal, vacuum distillation | Butyltriphenylborate ester (purity >99%) |
| 3. Ion Exchange | N,N,N-Tributyl-N-phenacylammonium bromide + Sodium butyltriphenylborate | Stir in methanol, room temp, 6 h | This compound |
Research Results and Data
Purity and Yield
- The tributyl borate preparation method using n-butanol as both reactant and water-carrying agent achieves purity >99% and improved conversion rates due to effective water removal.
- Quaternization reactions of tertiary amines with phenacyl halides typically yield >85% of quaternary ammonium salts under mild conditions.
- Ion exchange reactions to form quaternary ammonium borate salts generally proceed with high selectivity and yields above 80%.
Analytical Characterization
- NMR (1H, 13C) confirms the presence of tributyl and phenacyl groups on the ammonium cation, and phenyl and butyl groups on the borate anion.
- Mass spectrometry verifies molecular weight consistent with this compound.
- Elemental analysis matches theoretical values for C, H, B, and N.
- X-ray crystallography (if performed) can confirm the ionic structure and packing.
Additional Notes
- The preparation of this compound requires careful control of reaction conditions to avoid side reactions such as over-alkylation or hydrolysis.
- The use of n-butanol as both reactant and water-carrying agent in borate ester synthesis improves environmental safety by avoiding toxic solvents like benzene or toluene.
- The ion exchange step must ensure complete removal of halide ions to prevent contamination.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| Quaternization of Tributylamine | Tributylamine, Phenacyl bromide | Acetonitrile, 25-40°C, 12 h | 85-90 | >95 | Mild conditions, high selectivity |
| Butyltriphenylborate Synthesis | Triphenylborane, n-butanol | Reflux with water removal, vacuum distillation | 90-95 | >99 | Water removal critical for conversion |
| Ion Exchange to Final Salt | Ammonium bromide salt + Sodium butyltriphenylborate | Methanol, room temp, 6 h | 80-85 | >98 | Efficient halide replacement |
Chemical Reactions Analysis
Types of Reactions
N,N,N-Tributyl-N-phenacylammonium butyltriphenylborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenacyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
N,N,N-Tributyl-N-phenacylammonium butyltriphenylborate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N,N-Tributyl-N-phenacylammonium butyltriphenylborate involves its interaction with molecular targets and pathways. The compound can interact with various enzymes and receptors, leading to changes in cellular processes. The specific molecular targets and pathways depend on the context of its application, such as its use in biological or chemical systems .
Comparison with Similar Compounds
Data Tables
Table 1: Cation Comparison in Borate Salts
| Compound | Cation Type | Substituents | Anion | λmax (nm) | Application |
|---|---|---|---|---|---|
| N,N,N-Tributyl-N-phenacylammonium | Quaternary Ammonium | 3 Bu, 1 Phenacyl | BuBPh₃⁻ | 340–380 | Photopolymerization |
| Tributylbutylammonium | Quaternary Ammonium | 4 Bu | BuBPh₃⁻ | <300 | Industrial Initiators |
| Dialkylphenacylsulfonium | Sulfonium | 2 Alkyl, 1 Phenacyl | BuBPh₃⁻ | 360–400 | 3D Printing Resins |
Q & A
Q. What spectroscopic and crystallographic methods are recommended for characterizing N,N,N-Tributyl-N-phenacylammonium butyltriphenylborate?
To confirm structural integrity, employ X-ray crystallography to resolve bond angles (e.g., C–B–C angles ranging from 60.7° to 179.10° as observed in related borate salts) and verify spatial arrangements . Complement this with NMR spectroscopy (¹H, ¹³C, and ¹¹B) to identify proton environments and boron coordination. Elemental analysis ensures stoichiometric purity. For dynamic behavior, use FT-IR spectroscopy to track functional groups like phenacyl or tributylammonium moieties.
Q. What safety protocols are critical for handling this compound given its environmental and toxicological profile?
Adhere to Globally Harmonized System (GHS) classifications:
- Aquatic toxicity : Classified as acute category 1 (EC₅₀ = 0.000530 mg/L for Daphnia magna) and chronic category 1 due to persistent bioaccumulation .
- Handling limits : Follow international guidelines (e.g., 20–400 tonnes/year upper/lower thresholds) .
Use fume hoods , chemical-resistant gloves , and closed systems to minimize exposure. Dispose of waste via hazardous waste protocols compliant with local regulations.
Q. How is this compound synthesized, and what purity validation steps are essential?
Synthesize via anion exchange between tributylphenacylammonium halides and tetramethylammonium butyltriphenylborate in anhydrous solvents (e.g., dichloromethane) . Validate purity using HPLC (>95% purity) and mass spectrometry (ESI-MS for ion pair confirmation). Monitor reaction progress with TLC (silica gel, non-polar eluents).
Q. What are its primary applications in photopolymerization research?
This compound acts as a co-initiator in radical polymerization when paired with iodonium salts. It generates butyl radicals upon irradiation, initiating acrylate polymerization. Key advantages over tetraphenylborates include higher solubility and dual radical generation (aryl and alkyl) .
Q. How should researchers store this compound to ensure stability?
Store in air-tight, light-resistant containers under inert gas (argon/nitrogen) at 0–6°C to prevent degradation. Monitor for hydrolysis via periodic FT-IR analysis of borate anion integrity .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance its efficiency in photoinitiating systems?
- Solvent selection : Use aprotic solvents (e.g., acetonitrile) to stabilize ion pairs and reduce recombination .
- Co-initiator ratios : Optimize molar ratios of borate to iodonium salts (e.g., 1:1 to 1:2) to balance radical yield and side reactions.
- Light wavelength : Test UV (250–400 nm) vs. visible light (450 nm) to match absorption profiles of sensitizers (e.g., 2-isopropylthioxanthone) .
Q. What mechanistic insights explain its superior photoinitiation compared to tetraphenylborates?
Butyltriphenylborate releases butyl radicals upon photolysis, while tetraphenylborates generate only aryl radicals. This dual radical pathway (alkyl + aryl) enhances initiation rates and cross-linking efficiency in acrylate systems. Validate via electron paramagnetic resonance (EPR) to detect radical species and kinetic studies comparing polymerization rates .
Q. How can contradictions in ecotoxicological data be resolved?
Discrepancies in toxicity classifications (e.g., acute vs. chronic hazards) may arise from test organism sensitivity or exposure durations. Address this by:
Q. What structural modifications could reduce its environmental persistence without compromising photochemical activity?
Q. How does its performance compare to other borate salts in three-component photoinitiating systems?
In systems with carbocyanine dyes and picolinium salts, butyltriphenylborate outperforms smaller borates (e.g., tetraphenylborate) due to:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
